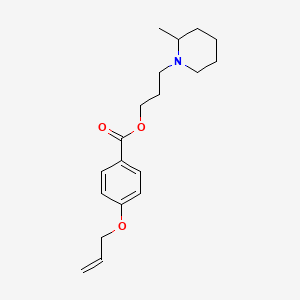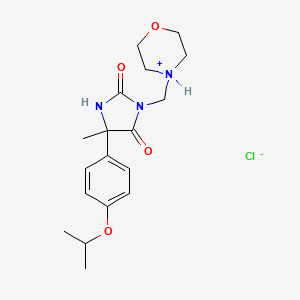
2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is a synthetic organic compound It is characterized by the presence of an imidazolidine-2,4-dione core, substituted with a morpholin-4-ium-4-ylmethyl group and a 4-propan-2-yloxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride typically involves multi-step organic reactions. The starting materials may include 5-methylimidazolidine-2,4-dione, morpholine, and 4-propan-2-yloxybenzyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the imidazolidine ring, potentially converting it to an imidazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 5-methyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
- 5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- 3-(morpholin-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is unique due to the presence of both the morpholin-4-ium-4-ylmethyl and 4-propan-2-yloxyphenyl groups. These substituents confer distinct chemical and biological properties, making the compound a valuable subject of study in various research fields.
属性
CAS 编号 |
98402-05-2 |
|---|---|
分子式 |
C18H26ClN3O4 |
分子量 |
383.9 g/mol |
IUPAC 名称 |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-13(2)25-15-6-4-14(5-7-15)18(3)16(22)21(17(23)19-18)12-20-8-10-24-11-9-20;/h4-7,13H,8-12H2,1-3H3,(H,19,23);1H |
InChI 键 |
LWARHACLVUTKQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


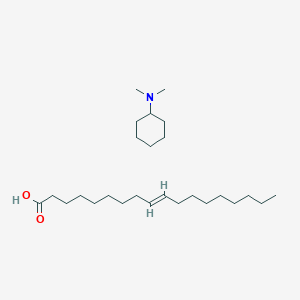
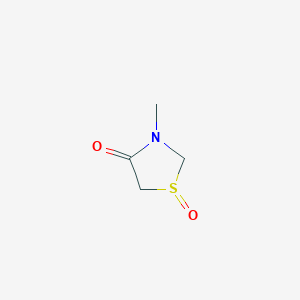
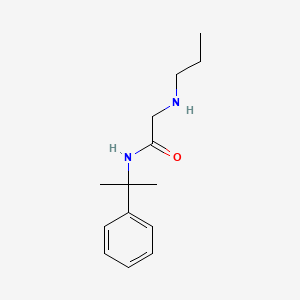
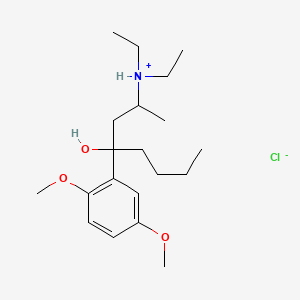
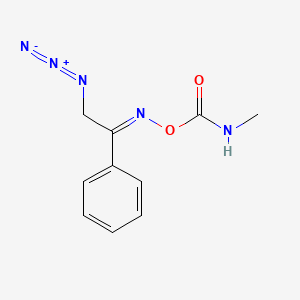
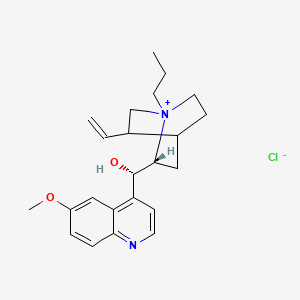
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
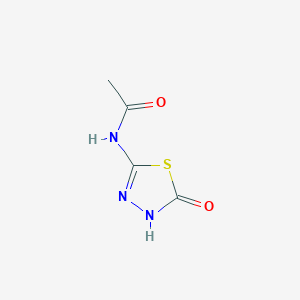

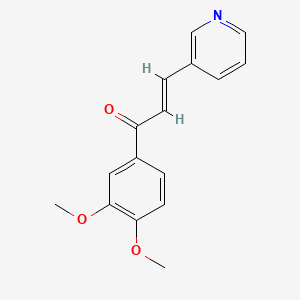
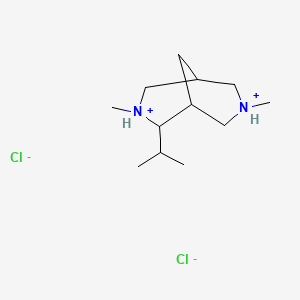
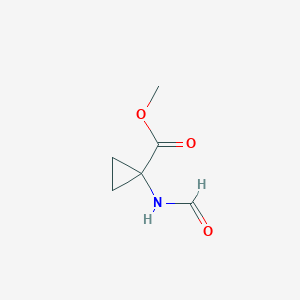
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
